Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate” is a chemical compound with various potential applications in scientific research and industry. It has a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H19NO3 . The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h6-7H2,1-5H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 213.28 .Scientific Research Applications
Supramolecular Assembly and Structural Insights
Studies have explored the synthesis and crystallization of oxopyrrolidine analogues, demonstrating the role of weak intermolecular interactions, such as CH⋯O and CH⋯π, in controlling molecule conformation and constructing supramolecular assemblies. These insights are crucial for developing new materials and understanding molecular behavior at the nanoscale (Samipillai et al., 2016).
Synthesis of Piperidine Derivatives
Research has highlighted methods for synthesizing piperidine derivatives fused with oxygen heterocycles, showcasing the chemical versatility and potential for creating complex organic frameworks. Such methodologies are pivotal for pharmaceutical development and the synthesis of bioactive compounds (Moskalenko & Boev, 2014).
Chiral Compound Synthesis
Efforts in chiral compound synthesis, such as the creation of bipyrrole derivatives, underscore the importance of tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate in enantioselective synthesis. This is critical for drug discovery and the development of substances with specific optical activities (Skowronek & Lightner, 2003).
Advanced Organic Syntheses
The compound's role in the synthesis of highly functionalized 2-pyrrolidinones demonstrates its utility in creating novel macrocyclic inhibitors, which have implications in medicinal chemistry and drug design (Sasaki et al., 2020).
New Chiral Auxiliary Applications
Research into new chiral auxiliaries based on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate reveals its potential in dipeptide synthesis and enantiomerically pure compound production, highlighting the importance of chiral auxiliaries in achieving stereoselectivity in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
Instead, it serves as a building block in chemical reactions to produce other compounds . The mode of action of these resulting compounds would depend on their specific chemical structure and the biological targets they interact with.
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile is likely less relevant than that of the final compounds it is used to synthesize .
Action Environment
The action of Tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate is primarily in the realm of synthetic chemistry, where it is used as an intermediate in the creation of other compounds . Environmental factors that could influence its action include the conditions under which the chemical reactions are carried out, such as temperature, pH, and the presence of other reactants or catalysts.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-2-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-11(4,5)8(12)13/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHAMKLJJVSOHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181230 |
Source
|
Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153039-16-8 |
Source
|
Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153039-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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